1-tert-butyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
1-tert-butyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound that features a pyrazole ring, a pyrrolidine ring, and a carboxylic acid functional group
Preparation Methods
The synthesis of 1-tert-butyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the formation of enaminones through the reaction between dimethylformamide dimethyl acetal (DMF-DMA) and a ketide intermediate under reflux conditions. The enaminone intermediates are then reacted with tert-butyl hydrazine hydrochloride in the presence of potassium carbonate (K2CO3) as a base and a mixture of ethyl acetate and water .
Chemical Reactions Analysis
1-tert-butyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles like sodium methoxide (NaOMe). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-tert-butyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.
Biological Studies: It is used in research to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-tert-butyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-tert-butyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-tert-butyl-3-phenyl-1H-pyrazol-4-yl derivatives: These compounds share the pyrazole ring structure but differ in their substituents, leading to variations in their chemical and biological properties.
Pyrrolidine derivatives: Compounds with similar pyrrolidine ring structures but different functional groups can exhibit different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-tert-butyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-13(2,3)16-10(17)5-9(12(18)19)11(16)8-6-14-15(4)7-8/h6-7,9,11H,5H2,1-4H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHOWNNNRIBDQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(C(CC1=O)C(=O)O)C2=CN(N=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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